1-phenyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 242.69 . The InChI code for this compound is 1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and a sulfonyl chloride group . The InChI key for this compound is QJYPNCIPUUCDFM-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, general reactions of pyrazoles include acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines , and phosphine-free [3+2] cycloaddition reactions of dialkyl azodicarboxylates with substituted propargylamines .Scientific Research Applications
Catalysis and Synthesis
1-phenyl-1H-pyrazole-5-sulfonyl chloride is involved in various synthetic processes. Moosavi-Zare et al. (2013) describe its use in the catalysis of the tandem Knoevenagel–Michael reaction, highlighting its efficiency and reusability as a homogeneous catalyst (Moosavi-Zare et al., 2013).
Antimicrobial and Antitumor Activities
The compound has been used in the synthesis of new heterocycles with potential antimicrobial and antitumor applications. El-Emary et al. (2002) explored its role in creating sulfonamide-based heterocycles that exhibited antimicrobial activity (El‐Emary et al., 2002).
Antitumor Agent Design
Kettmann et al. (2005) focused on the synthesis of this compound as a potential antitumor agent. They conducted a crystallographic analysis to understand its pharmacophoric groups, which is crucial for drug design (Kettmann et al., 2005).
Inhibition of Carbonic Anhydrase Isoenzymes
The compound has been employed in the synthesis of derivatives that inhibit carbonic anhydrase isozymes, which are important in various physiological processes. Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide from this compound, showing significant inhibitory effects (Bülbül et al., 2008).
Biological Activities
This compound has been utilized in the synthesis of compounds with potential biological activities. Kendre et al. (2013) reported the synthesis of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, exhibiting anti-inflammatory and antimicrobial properties (Kendre et al., 2013).
Selective Synthesis of Heterocyclic Sulfonamides
Tucker et al. (2015) demonstrated the use of this compound in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, showcasing its versatility in medicinal chemistry (Tucker et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-phenylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYPNCIPUUCDFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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